Cas no 870859-39-5 (BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]-)

BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]- structure
870859-39-5 structure
Product Name:BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]-
CAS No:870859-39-5
MF:C23H25N
MW:315.45130610466
CID:3361363
PubChem ID:11565907
Update Time:2025-04-21

BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]- Chemical and Physical Properties

Names and Identifiers

    • BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]-
    • 4-Methyl-2,6-bis((S)-1-phenylethyl)aniline
    • 870859-39-5
    • Inchi: 1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m0/s1
    • InChI Key: DKBNATUIDTYKOR-ROUUACIJSA-N
    • SMILES: C1(N)=C([C@H](C2=CC=CC=C2)C)C=C(C)C=C1[C@H](C1=CC=CC=C1)C

Computed Properties

  • Exact Mass: 315.198699802Da
  • Monoisotopic Mass: 315.198699802Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 26Ų

BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-2,2′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1… Solvents: Methanol ;  18 h, 500 psi, rt
Reference
(1R,1'R,2S,2'S)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole and (1S,1'S,2R,2'R)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole
Zhang, Xiaowei; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Production Method 2

Reaction Conditions
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  48 h, 70 bar, 30 °C
Reference
Dynamic kinetic asymmetric arylation and alkenylation of ketones
Ruan, Lin-Xin ; et al, Science (Washington, 2023, 379(6633), 662-670

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
Reference
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

Production Method 4

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Xylene ;  20 h, 160 °C
Reference
Acid-Catalyzed ortho-Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents
Cherian, Anna E.; et al, Organic Letters, 2005, 7(23), 5135-5137

Production Method 5

Reaction Conditions
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S,1′S,2R,2′R)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: 1,2-Dichloroethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  overnight, 500 psi, rt
Reference
Double-Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid
Spahn, Elizabeth; et al, Journal of Organic Chemistry, 2013, 78(6), 2731-2735

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
Reference
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

Production Method 7

Reaction Conditions
1.1 Catalysts: Magnesium perchlorate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  36 h, 80 °C
2.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1R,1′R,2S,2′S)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: Dichloromethane ;  15 min, rt
2.2 Reagents: Hydrogen Solvents: Methanol ;  48 h, 70 bar, 30 °C
Reference
Dynamic kinetic asymmetric arylation and alkenylation of ketones
Ruan, Lin-Xin ; et al, Science (Washington, 2023, 379(6633), 662-670

Production Method 8

Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  8 h, 140 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
Reference
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]- Raw materials

BENZENAMINE, 4-METHYL-2,6-BIS[(1S)-1-PHENYLETHYL]- Preparation Products

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